molecular formula C11H14N2 B1292835 4-Amino-2,6-diethylbenzonitrile CAS No. 1003708-27-7

4-Amino-2,6-diethylbenzonitrile

Cat. No. B1292835
M. Wt: 174.24 g/mol
InChI Key: MEBZCJQSHLJQPC-UHFFFAOYSA-N
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Description

The compound 4-Amino-2,6-diethylbenzonitrile is a derivative of benzonitrile with an amino group at the 4-position and ethyl groups at the 2 and 6 positions on the benzene ring. While the provided papers do not directly discuss 4-Amino-2,6-diethylbenzonitrile, they do provide insights into the behavior and characteristics of similar compounds, such as 4-aminobenzonitrile and its derivatives, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of aminobenzonitriles, including those with substituents on the benzene ring, can be achieved through various methods. One such method is the aminocyanation of arynes, which allows for the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles by the direct addition of aryl cyanamides to arynes. This process cleaves inert N-CN bonds and introduces both amino and cyano groups synchronously, leading to a range of synthetically useful derivatives .

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the amino analogs of 4,4'-[1,5-pentanediylbis(oxy)]bisbenzonitrile exhibit different conformations of the central linker and molecular packing modes influenced by the position of nitrogen atoms within the aliphatic linker. These structural variations are reflected in the solid-state NMR spectra and are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that these compounds can engage in .

Chemical Reactions Analysis

Aminobenzonitriles can participate in various chemical reactions due to the presence of reactive amino and cyano groups. The amino group, in particular, can form hydrogen bonds, which can influence the reactivity and interaction of the molecule with other chemical species. For example, the microsolvation of the 4-aminobenzonitrile cation in a nonpolar solvent has been studied, revealing how the amino group's acidic protons form hydrogen bonds with ligands, affecting the vibrational frequency shifts and providing insights into the solvation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are closely related to their molecular structure. The amino group's pyramidal character and its orientation relative to the phenyl ring can influence the compound's crystal packing and intermolecular interactions. For example, in 4-aminobenzonitrile, the amino group has a significant out-of-plane displacement, which affects the crystal structure and stability at various temperatures . Additionally, the presence of substituents like chlorophenyl or dimethoxyphenyl groups can lead to variations in the dihedral angles and hydrogen bonding patterns, further influencing the physical properties of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 4-Amino-2,6-diethylbenzonitrile is a chemical compound with the formula C11H14N2 and a molecular weight of 174.24 . It is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the source .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the source .
  • Nonlinear Optical Materials

    • Summary of Application : A compound similar to 4-Amino-2,6-diethylbenzonitrile, known as 2-amino-4-methylpyridinium-4-hydroxybenzolate, has been used in the synthesis of organic nonlinear optical (NLO) single crystals .
    • Methods of Application : These crystals were grown by the slow solvent evaporation (SSE) method . The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .
    • Results or Outcomes : The second order hyperpolarizability of the crystal was analyzed theoretically .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Amino-2,6-diethylbenzonitrile should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, and any contact with skin or eyes should be avoided .

properties

IUPAC Name

4-amino-2,6-diethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBZCJQSHLJQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C#N)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648646
Record name 4-Amino-2,6-diethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-diethylbenzonitrile

CAS RN

1003708-27-7
Record name 4-Amino-2,6-diethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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